molecular formula C9H10N4O B8712615 5-Amino-N-methyl-1H-indazole-3-carboxamide

5-Amino-N-methyl-1H-indazole-3-carboxamide

Cat. No.: B8712615
M. Wt: 190.20 g/mol
InChI Key: YNAHBAQYMSEIFX-UHFFFAOYSA-N
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Description

5-Amino-N-methyl-1H-indazole-3-carboxamide is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N-methyl-1H-indazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form stable complexes with enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-amino-N-methyl-1H-indazole-3-carboxamide

InChI

InChI=1S/C9H10N4O/c1-11-9(14)8-6-4-5(10)2-3-7(6)12-13-8/h2-4H,10H2,1H3,(H,11,14)(H,12,13)

InChI Key

YNAHBAQYMSEIFX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NNC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of compound 55 (65 mg) in 5 mL of methanol was added catalytic amount of 5% palladium on carbon. The mixture was stirred under a hydrogen atmosphere at room temperature for 4 hrs and filtered through celite. The filtrate was concentrated to afford compound 56 (59 mg).
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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